(2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazine ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Ammonia, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including its mechanism of action and efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups, such as chlorophenylacetic acid or chlorophenylalanine.
Thiazine derivatives: Compounds with similar thiazine rings, such as thiazine-2-carboxylic acid or thiazine-4-carboxamide.
Uniqueness
(2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22ClN3O2S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-23-20(27)18-14-19(26)25(13-12-15-8-10-16(22)11-9-15)21(28-18)24-17-6-4-3-5-7-17/h3-11,18H,2,12-14H2,1H3,(H,23,27) |
InChI Key |
VXRJIQGVQNVKHR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C(=NC2=CC=CC=C2)S1)CCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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